molecular formula C16H17N5O3S B2727658 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 1257553-15-3

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2727658
CAS No.: 1257553-15-3
M. Wt: 359.4
InChI Key: DEVFGMHTLPQPIW-UHFFFAOYSA-N
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Description

This compound features a furan-linked 1,3,4-oxadiazole core conjugated to a piperidine ring and an N-(thiazol-2-yl)acetamide moiety. Such hybrid structures are often designed to exploit the pharmacophoric properties of oxadiazoles (e.g., enzyme inhibition, metabolic stability) and thiazoles (e.g., antimicrobial or kinase-targeting activity). The furan group may enhance π-π stacking interactions with biological targets, while the piperidine linker improves solubility and conformational flexibility .

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c22-13(18-16-17-5-9-25-16)10-21-6-3-11(4-7-21)14-19-20-15(24-14)12-2-1-8-23-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVFGMHTLPQPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

  • Formation of 1,3,4-oxadiazole ring: : Begin with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. Then, react furan-2-carbohydrazide with an appropriate acid chloride or anhydride under dehydrating conditions to produce the furan-2-yl-1,3,4-oxadiazole core.

  • Formation of piperidine intermediate: : Synthesize the piperidine intermediate by reacting an appropriate halogenated compound with piperidine under nucleophilic substitution conditions.

  • Coupling of intermediates: : Couple the furan-2-yl-1,3,4-oxadiazole core with the piperidine intermediate using an appropriate coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions to form the key intermediate.

  • Thiazole derivatization: : Finally, couple the key intermediate with a thiazole derivative, using standard amide coupling conditions to obtain the desired product.

Industrial Production Methods

Industrial production often scales up these reactions, emphasizing optimized conditions, yields, and cost-effectiveness. Reactor design, solvent choice, and purification methods are critical factors in industrial settings to ensure product purity and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions at the furanyl and thiazole rings, often resulting in oxidized derivatives.

  • Reduction: : Reduction reactions primarily affect the furanyl ring, leading to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenated reagents like alkyl halides, sulfonates under basic conditions.

Major Products Formed

Oxidized derivatives, reduced tetrahydrofuran analogs, and substituted piperidine products are frequently observed.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The integration of the furan and thiazole moieties into the structure may enhance these effects. For instance, studies have shown that oxadiazole derivatives can possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer activities. The compound may exhibit similar properties due to its structural components. A study on thiazole-pyridine hybrids demonstrated promising results against various cancer cell lines, suggesting that the thiazole moiety is crucial for anticancer activity .

Neuropharmacological Effects

Compounds containing piperidine and thiazole have been investigated for their neuropharmacological effects, including anticonvulsant activity. The piperidine ring is known to interact with neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders .

Anti-inflammatory Activity

The presence of thiazole and oxadiazole rings may contribute to anti-inflammatory properties. Compounds with these structures have shown promise in inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can guide the design of more potent analogs. SAR studies on related compounds indicate that modifications in the functional groups can significantly influence biological activity, providing a pathway for optimizing therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives against various bacterial strains and fungi. Among them, compounds similar to 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide exhibited MIC values comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The synthesized compounds showed IC50 values lower than those of conventional chemotherapeutics like doxorubicin . This suggests that our compound could be a candidate for further development in cancer therapy.

Case Study 3: Neuropharmacological Screening

A neuropharmacological screening of piperidine derivatives revealed that certain modifications led to enhanced anticonvulsant activity in animal models. The compound's ability to modulate neurotransmitter levels indicates its potential use in treating epilepsy or other seizure disorders .

Mechanism of Action

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to downstream biological effects. The furan, oxadiazole, and thiazole rings play crucial roles in these interactions, allowing the compound to fit into binding sites and elicit desired responses.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations and their implications:

Compound Name Structural Differences Biological Activity/Properties Reference
2-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide Parent compound: furan-oxadiazole-piperidine-thiazole scaffold Not explicitly reported; inferred potential for kinase or enzyme inhibition based on analogs
BG14107 : 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 6-Methylbenzothiazole substitution Likely enhanced lipophilicity and altered target affinity (e.g., kinase or antimicrobial targets)
5d : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Brominated benzofuran and thioether linker Tyrosinase inhibition (IC₅₀ = 0.21 µM); improved electron-withdrawing effects
CDD-934506 : 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide 4-Methoxyphenyl and sulfanyl groups Antitubercular activity (MIC = 3.13 µg/mL against M. tuberculosis)
LSN3316612 : N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl)acetamide Fluoropyridinyl-piperidine and stereochemistry Selective O-GlcNAcase inhibition (IC₅₀ = 8 nM); improved metabolic stability
2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran and 3-chlorophenyl Antimicrobial activity (MIC = 12.5 µg/mL against S. aureus)

Key Research Findings

Electron-Withdrawing Groups : Bromination (as in 5d ) or nitration (as in CDD-934506 ) enhances reactivity and target binding. For example, 5d showed potent tyrosinase inhibition, likely due to bromine’s electron-withdrawing effects stabilizing enzyme interactions .

Linker Modifications : Replacing the piperidine with a phenyl group (e.g., N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide ) reduces conformational flexibility but may improve binding to planar enzymatic pockets .

Stereochemical Influence : LSN3316612 demonstrates the importance of stereochemistry, with its (2S,4S)-configured piperidine critical for O-GlcNAcase inhibition .

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel derivative that combines the oxadiazole, thiazole, and piperidine moieties. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a furan ring, an oxadiazole moiety, a piperidine ring, and a thiazole substituent, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, derivatives containing the oxadiazole ring have demonstrated significant antibacterial and antifungal activities. A study by Dhumal et al. (2016) reported that compounds with similar structures inhibited Mycobacterium bovis BCG effectively in both active and dormant states . The mechanism involves inhibition of key enzymes in the fatty acid biosynthesis pathway.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A review indicated that compounds with oxadiazole cores exhibited cytotoxic effects against various cancer cell lines. For example, compounds similar to our target showed IC50 values in the range of 1.61 µg/mL against specific cancer lines . The presence of electron-donating groups in the structure enhances their activity by improving binding affinity to cancer-related targets.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AMCF-71.61Induction of apoptosis via caspase activation
Compound BA4311.98Inhibition of Bcl-2 protein interactions

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the thiazole and oxadiazole rings significantly affect biological activity. For instance:

  • Substituents on the thiazole ring : The presence of halogen or alkyl groups enhances anticancer activity.
  • Oxadiazole modifications : Variations in substituents can lead to increased hydrophobic interactions with target proteins .

Case Studies

A notable case study involved synthesizing various thiazole-containing oxadiazoles and evaluating their anticancer properties through MTT assays. The most active compounds were identified based on their ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via multi-step heterocyclic reactions. For example:

  • Step 1 : Condensation of furan-2-carboxylic acid hydrazide with piperidine derivatives to form the oxadiazole ring.
  • Step 2 : Acylation of the thiazole-2-amine group using chloroacetamide under reflux in ethanol/water with KOH as a base .
  • Purity Validation : Use column chromatography for purification, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and elemental analysis (deviation <0.4% for C, H, N) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., piperidine protons at δ 1.5–2.5 ppm, thiazole protons at δ 7.2–7.8 ppm).
  • IR : Confirm carbonyl (C=O stretch at ~1650–1700 cm1^{-1}) and oxadiazole ring (C=N at ~1600 cm1^{-1}).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological activities have been reported for analogous compounds?

  • Anticancer Activity : Derivatives with furan-thiazole motifs show IC50_{50} values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Antimicrobial Potential : Similar acetamide-thiazole hybrids exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase or bacterial gyrase). For example, oxadiazole moieties show strong hydrogen bonding with active-site residues .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design derivatives with enhanced potency .

Q. What strategies resolve contradictions in SAR data between in vitro and in silico results?

  • Troubleshooting :

  • Re-evaluate Assay Conditions : Ensure consistent cell viability protocols (e.g., MTT vs. resazurin assays).
  • Validate Target Engagement : Use surface plasmon resonance (SPR) to confirm binding kinetics predicted by docking .

Q. How can solubility and bioavailability challenges be addressed during formulation?

  • Solutions :

  • Co-solvent Systems : Use PEG-400/water mixtures to enhance aqueous solubility.
  • Prodrug Design : Introduce phosphate esters at the acetamide group for improved intestinal absorption .

Q. What experimental designs are recommended for scaling up synthesis without compromising yield?

  • Optimization :

  • Catalyst Screening : Test Pd/C vs. CuI for Suzuki-Miyaura cross-coupling steps to reduce side reactions.
  • Flow Chemistry : Implement continuous flow reactors for oxadiazole formation to enhance reproducibility .

Q. How does the furan-oxadiazole moiety influence metabolic stability?

  • Metabolism Studies :

  • In Vitro Microsomal Assays : Monitor CYP450-mediated oxidation using LC-MS/MS. Furan rings may undergo rapid epoxidation, requiring structural stabilization (e.g., methyl substitution) .

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